{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid
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Overview
Description
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid is an organic compound that features a thiazole ring, a chlorophenyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid: Unique due to the combination of thiazole, chlorophenyl, and phenylacetic acid moieties.
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(methyl)acetic acid: Similar structure but with a methyl group instead of a phenyl group.
{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12ClNO2S2 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-8-6-11(7-9-13)14-10-22-17(19-14)23-15(16(20)21)12-4-2-1-3-5-12/h1-10,15H,(H,20,21) |
InChI Key |
DBJKLFCZVIKJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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